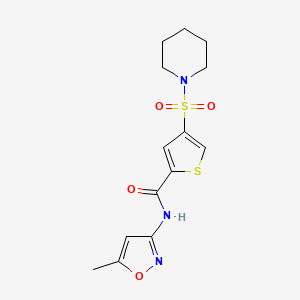

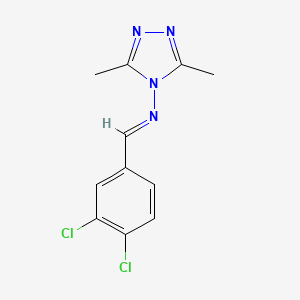

N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide belongs to a class of compounds that have been investigated for their potential biological activities and chemical properties. Compounds with similar structures have been explored for their selective receptor antagonistic properties and synthetic methodologies (Wu et al., 1997).

Synthesis Analysis

The synthesis of compounds with similar structures typically involves multi-step synthetic routes. For instance, a series of novel piperidyl carboxamides and thiocarboxamides were synthesized as potential lead compounds, highlighting the importance of specific synthetic strategies (De-jin Hu et al., 2009). These methodologies often include the formation of the isoxazole ring, followed by functional group transformations and coupling reactions.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by specific functional groups attached to a core structure, which significantly impacts their biological activity and interaction with biological targets. X-ray crystallography and conformational analysis are common techniques used to elucidate the molecular structure and understand the spatial arrangement of atoms (Plazzi et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with specific receptors or enzymes. For example, N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides were found to be potent and selective small molecule ETA receptor antagonists, demonstrating the importance of structural modifications for activity enhancement (Wu et al., 1997).

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has led to insights into their synthesis and potential biological activities. For example, studies on the synthesis of isoxazole-containing sulfonamides have demonstrated their significant inhibitory properties against carbonic anhydrase II and VII, highlighting their potential in therapeutic applications (Altuğ et al., 2017). Furthermore, novel synthesis methods have been developed to create compounds with enhanced biological activities, such as anti-inflammatory and analgesic agents derived from visnaginone and khellinone (Abu‐Hashem et al., 2020).

Pharmacological Characterization

The pharmacological characterization of derivatives structurally similar to N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has shown promising results in various studies. For instance, a novel κ-opioid receptor (KOR) antagonist, PF-04455242, exhibited high affinity for KORs and selectivity over μ-opioid receptors, suggesting its potential for treating depression and addiction disorders (Grimwood et al., 2011). This underscores the importance of understanding the molecular interactions and selectivity of these compounds for specific receptors.

Structural Analysis and Molecular Modeling

Structural analysis and molecular modeling play a crucial role in the design and development of new pharmacologically active compounds. The X-ray crystal structure of analogs, such as N-cyclohexyl-4-methylpiperidine-1-carbothioamide, provides valuable insights into the conformational preferences and potential binding modes of these molecules, aiding in the rational design of receptor-specific antagonists (Plazzi et al., 1997). Such structural information is essential for understanding the molecular basis of their biological activities and for guiding the synthesis of more potent and selective derivatives.

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-10-7-13(16-21-10)15-14(18)12-8-11(9-22-12)23(19,20)17-5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSUXNDHVBZEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)